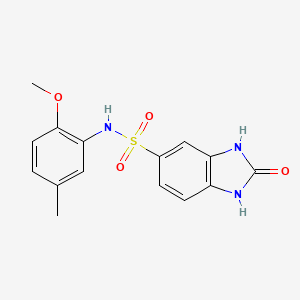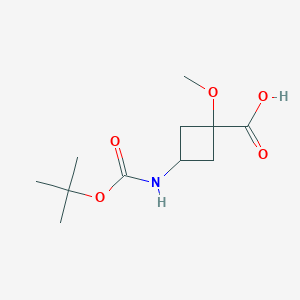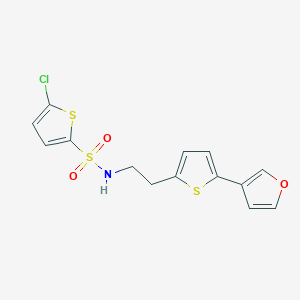![molecular formula C24H16F2N2O2 B2965053 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 313275-06-8](/img/structure/B2965053.png)
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a benzamide derivative, which is an organic compound containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple aromatic rings .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially participate in various chemical reactions. For example, it might undergo nucleophilic substitution reactions or could possibly act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all be determined by the nature of its chemical bonds and the overall shape of its molecule .Scientific Research Applications
Synthesis and Characterization
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide, due to its complex structure, has been a subject of interest in the synthesis and characterization of novel organic compounds. One study describes the synthesis of related naphthalene derivatives, focusing on the preparation and characterization of aromatic polyamides, highlighting the compound's relevance in materials science. These polyamides exhibit high thermal stability and solubility in polar solvents, suggesting their potential in high-performance material applications (Hsiao & Liou, 1998; Ghodke et al., 2021).
Anticancer Evaluation
Compounds structurally related to 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide have been evaluated for their anticancer properties. The synthesis and anticancer evaluation of certain derivatives demonstrate moderate activity against breast cancer cell lines, indicating the potential therapeutic applications of these compounds (Salahuddin et al., 2014).
Molecular Docking and Biological Activity
Investigations into novel 1,4-naphthoquinone derivatives, which share structural similarities with 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide, have explored their biological activity and potential as anticancer agents. These studies include molecular docking to predict interactions with biological targets, highlighting the compound's relevance in drug discovery and development (Ravichandiran et al., 2019).
Fluorescent Film for Aniline Vapor Detection
Derivatization of naphthalene diimide, closely related to the chemical structure of interest, has led to the development of a fluorescent film capable of detecting aniline vapor. This innovative application demonstrates the compound's potential in environmental monitoring and safety (Fan et al., 2016).
Antimicrobial Activity
Research has also extended to the antimicrobial evaluation of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related, showcasing significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Helal et al., 2013).
properties
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O2/c25-19-9-5-15(6-10-19)23(29)27-21-13-17-3-1-2-4-18(17)14-22(21)28-24(30)16-7-11-20(26)12-8-16/h1-14H,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNOQNYPNREATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)
![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)


![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B2964989.png)

